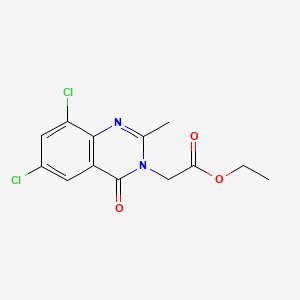
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its quinazoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. The presence of chlorine atoms and an ethyl ester group further enhances its chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors such as anthranilic acid derivatives and formamide.
Introduction of Chlorine Atoms: Chlorination of the quinazoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Quinazoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinazoline derivatives with hydrogen atoms replacing the chlorine atoms.
Substitution: Quinazoline derivatives with various functional groups replacing the chlorine atoms.
Wissenschaftliche Forschungsanwendungen
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinazolineacetic acid derivatives: Compounds with similar quinazoline cores but different substituents.
Chlorinated quinazoline derivatives: Compounds with chlorine atoms at different positions on the quinazoline core.
Ethyl ester derivatives: Compounds with ethyl ester groups attached to different core structures.
Uniqueness
3(4H)-Quinazolineacetic acid, 6,8-dichloro-2-methyl-4-oxo-, ethyl ester is unique due to the specific combination of its quinazoline core, chlorine atoms, and ethyl ester group. This combination imparts distinct chemical properties and potential reactivity, making it a valuable compound for various scientific research applications.
Eigenschaften
CAS-Nummer |
40889-51-8 |
|---|---|
Molekularformel |
C13H12Cl2N2O3 |
Molekulargewicht |
315.15 g/mol |
IUPAC-Name |
ethyl 2-(6,8-dichloro-2-methyl-4-oxoquinazolin-3-yl)acetate |
InChI |
InChI=1S/C13H12Cl2N2O3/c1-3-20-11(18)6-17-7(2)16-12-9(13(17)19)4-8(14)5-10(12)15/h4-5H,3,6H2,1-2H3 |
InChI-Schlüssel |
NCYTZCGBTBEVTP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(=NC2=C(C1=O)C=C(C=C2Cl)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


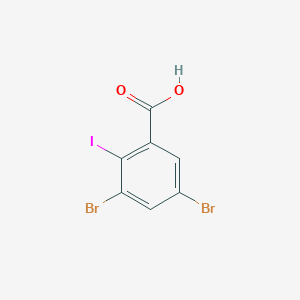
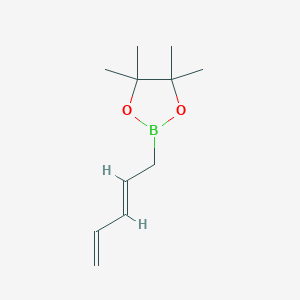
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
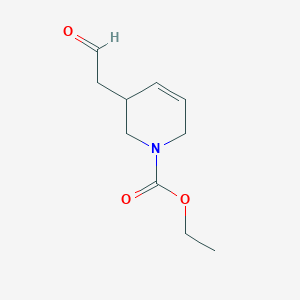
![2-Methoxy-6-[(oxiran-2-yl)methyl]phenyl acetate](/img/structure/B14150859.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)

![N-(4-Amino-3-hydroxyphenyl)-2-[2,4-bis(1,1-dimethylpropyl)phenoxy]hexanamide](/img/structure/B14150877.png)

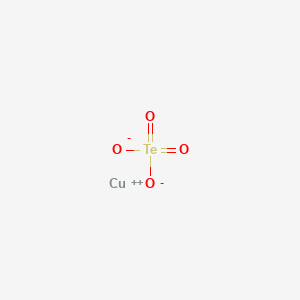
![7a-Hydroxy-7-[(morpholin-4-yl)methyl]hexahydro-3H-pyrrolizin-3-one](/img/structure/B14150905.png)

![N-[3-(Methylamino)propyl]octadecanamide](/img/structure/B14150910.png)
